2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
Overview
Description
2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazoloquinoline moiety linked to a thiadiazole ring via a sulfanyl bridge. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide typically involves multiple steps. One common approach is the nucleophilic substitution reaction where 4-methyl-[1,2,4]triazolo[4,3-a]quinoline is reacted with a suitable thiol compound to introduce the sulfanyl group. This intermediate is then coupled with a 5-phenyl-1,2,4-thiadiazole derivative under appropriate conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the thiadiazole ring can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline and thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Materials Science: The unique electronic properties of the triazoloquinoline and thiadiazole moieties make this compound a candidate for use in organic electronics and photonics.
Biological Research: It can be used as a probe to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide involves its interaction with specific molecular targets. The triazoloquinoline moiety can intercalate into DNA, disrupting its function and leading to antimicrobial and antiviral effects . Additionally, the thiadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Similar in structure but with a quinoxaline ring instead of a quinoline ring.
[1,2,4]Triazolo[1,5-a]pyridine: Contains a pyridine ring instead of a quinoline ring.
[1,2,4]Triazolo[1,3,5]triazine: Features a triazine ring instead of a quinoline ring.
Uniqueness
The uniqueness of 2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide lies in its combination of the triazoloquinoline and thiadiazole moieties, which confer distinct electronic and biological properties.
Properties
IUPAC Name |
2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6OS2/c1-13-11-15-9-5-6-10-16(15)27-18(13)24-25-21(27)29-12-17(28)22-20-23-19(30-26-20)14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,22,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYSIWXSWWBVCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=NSC(=N4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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